(1-~13~C)Aniline
Overview
Description
(1-~13~C)Aniline, also known as Benzenamine-1-13C, is an organic compound with the empirical formula 13CC5H7N . It is a stable isotope of Aniline . Aniline is an aromatic amine that serves as a fundamental building block in the synthesis of various organic compounds . It is widely used in the production of dyes, pharmaceuticals, and rubber processing chemicals .
Synthesis Analysis
The synthesis of aniline-based triarylmethanes has been established through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines . This process uses Brönsted acidic ionic liquid as a powerful catalyst .
Molecular Structure Analysis
Aniline’s molecular structure is comprised of a benzene ring (C6H5) attached to an amino group (NH2). This results in the chemical formula C6H5NH2 . As an amine, aniline has a lone pair of electrons on the nitrogen atom that can participate in a wide range of chemical reactions .
Chemical Reactions Analysis
Aniline can undergo various reactions due to the presence of a lone pair of electrons on the nitrogen atom . It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation . Aniline can also undergo diazotization reactions, where the amino group is converted into a diazonium salt, which can further react to form various products .
Scientific Research Applications
Sensor Applications : Poly(aniline), a derivative of aniline, is extensively used in sensor applications. It functions as an active sensing element when coupled with ligands, leading to alterations in conductivity upon analyte binding. This characteristic is due to its proton-coupled redox chemistry and pH-dependent properties, making it particularly useful in creating sensors for various applications (Shoji & Freund, 2001).
Early Stages of Oxidative Polymerization of Aniline : Research on the early stages of the oxidative polymerization of aniline has revealed insights into the formation of aniline oligomers. This process is crucial in understanding the properties and potential applications of polyaniline, a conducting polymer used in various technological applications (Kr̆íž et al., 2009).
Conducting Polymers : Aniline is integral in the production of conducting polymers like polyaniline (PANI). PANI has been studied for its potential applications in alternative energy sources, optical information storage, and membrane technologies. Understanding the redox processes involved in its polymerization is key to unlocking these applications (Gospodinova & Terlemezyan, 1998).
Spectroscopic Investigations : Spectroscopic studies of aniline derivatives, such as 2,5-difluoroaniline, offer comprehensive insights into their structural and physicochemical properties. These investigations are crucial for understanding the nature of substituted aniline derivatives and their potential applications (Kose et al., 2016).
Microwave Spectrum and Structure : Studies on the microwave spectrum and structure of aniline isotopic modifications provide detailed information about the molecular structure, which is essential for its various applications in scientific research (Lister et al., 1974).
Electrochromic Devices : Aniline tetramer, a polymer derived from aniline, has applications in the development of electrochromic devices. Such applications demonstrate the versatility of aniline derivatives in advanced technological applications (Chao, 2018).
Environmental Applications : Aniline derivatives have been studied for their potential use in environmental cleanup, such as the efficient capture of aniline from aqueous solutions using modified layered double hydroxides (Yu et al., 2017).
Photocatalysis : Research on photocatalytic processes, like the conversion of nitrobenzene to aniline under visible light using Pt-decorated calcium titanate nanocrystals, highlights the use of aniline in creating valuable industrial chemicals through eco-friendly methods (Shawky et al., 2020).
Safety And Hazards
Aniline is toxic and can cause several health issues, including methemoglobinemia, a blood disorder . Aniline vapor is heavier than air and may accumulate in low-lying areas . The vapor is combustible . Aniline has a characteristic aromatic or fishy odor which provides adequate warning of acute exposure .
Future Directions
Aniline, also known as phenylamine or aminobenzene, is a simple yet significant organic compound used across a myriad of industrial applications . It is an aromatic amine, recognized by its distinctively pungent, fishy smell . Structural Aspects Aniline’s molecular structure is comprised of a benzene ring (C6H5) attached to an amino group (NH2) . This results in the chemical formula C6H5NH2 . As an amine, aniline has a lone pair of electrons on the nitrogen atom that can participate in a wide range of chemical reactions, enabling it to serve as a precursor for many valuable compounds .
properties
IUPAC Name |
(113C)cyclohexatrienamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYRUJLWNCNPSJ-PTQBSOBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=[13C](C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584015 | |
Record name | (1-~13~C)Aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-~13~C)Aniline | |
CAS RN |
18960-62-8 | |
Record name | (1-~13~C)Aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aniline-1-13C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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